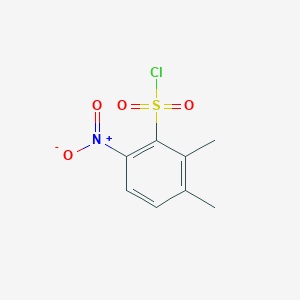

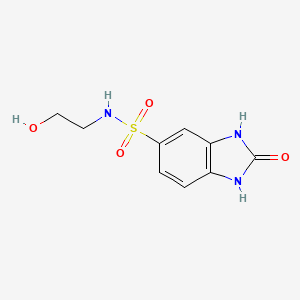

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzimidazole, which is a type of organic compound. Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many natural compounds such as vitamins and enzymes .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and sometimes X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzimidazoles, for example, can undergo a variety of reactions, including acting as ligands in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its derivatives have been extensively studied for their synthesis methods, structural analysis, and potential applications in various fields. One notable research avenue is the synthesis of metal complexes with benzimidazole derived sulfonamides, showing potential antimicrobial activity. For instance, ligands derived from benzimidazole sulfonamides have been coordinated with divalent transition metals to yield complexes that exhibited significant antibacterial properties against a range of bacterial strains, though not showing antifungal activity (Ashraf et al., 2016).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives, including those related to this compound, has been a focal point of research. These compounds have shown a high degree of activity against both Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents (Gadad et al., 2000).

Enzyme Inhibition

Another significant application area is the inhibition of human carbonic anhydrase isoforms by benzimidazole derivatives bearing sulfonamide functionality. These derivatives have demonstrated potent inhibitory activity, especially against tumor-associated carbonic anhydrase IX and XII, indicating potential for cancer therapy applications (Uslu et al., 2019).

Degradation and Environmental Impact

The degradation of sulfonamide antibiotics in the environment, including those related to this compound, is crucial for understanding their environmental impact. Research has shown that certain microbial strains can degrade sulfonamides through pathways that begin with ipso-hydroxylation, indicating a novel strategy to mitigate the persistence of these compounds in the environment (Ricken et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c13-4-3-10-17(15,16)6-1-2-7-8(5-6)12-9(14)11-7/h1-2,5,10,13H,3-4H2,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDLWGVZVFJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCCO)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B2666544.png)

![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)

![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2666554.png)